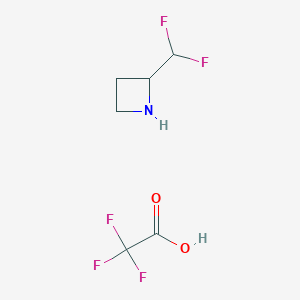

2-(Difluoromethyl)azetidine; trifluoroacetic acid

Description

2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative characterized by a four-membered nitrogen-containing ring with a difluoromethyl substituent. Its structural features, particularly the fluorine atoms, influence its electronic and steric properties, making it relevant in medicinal chemistry and agrochemical applications . Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) widely used as a solvent, catalyst, and reagent in organic synthesis and peptide chemistry . This article provides a detailed comparison of these compounds with structurally or functionally related substances, emphasizing their unique properties and applications.

Properties

IUPAC Name |

2-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-2-7-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKQRDUATZOQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820641-63-1 | |

| Record name | Azetidine, 2-(difluoromethyl)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(difluoromethyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)azetidine typically involves the introduction of a difluoromethyl group to the azetidine ring. One common method is the reaction of azetidine with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation of azetidine can be achieved using difluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)azetidine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Applications in Organic Synthesis

- Reagent in Peptide Synthesis :

- Ion Pairing Agent in HPLC :

- Solvent for NMR Spectroscopy :

Applications in Therapeutic Chemistry

- Theranostic Agent for Chemical Ablation :

- Fluorinated Drug Development :

Data Tables

Case Studies

- Peptide Synthesis Using TFA :

- Theranostic Applications :

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in various chemical reactions, while the azetidine ring’s strain enhances its reactivity. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Key Findings :

- TFA’s acidity is optimal for Boc deprotection in peptide synthesis but can hinder reactions requiring milder conditions, as seen in cyclization reactions where acetic acid (pKa 4.76) yields better results .

- Compared to sulfuric acid, TFA is volatile and easier to remove post-reaction, advantageous in laboratory-scale syntheses .

Comparison of 2-(Difluoromethyl)azetidine with Other Azetidine Derivatives

Key Findings :

- The difluoromethyl group in 2-(difluoromethyl)azetidine improves bioavailability compared to non-fluorinated analogs like 2-methylazetidine, aligning with fluorine’s role in enhancing drug-like properties .

- In agrochemicals, fluorinated azetidines (e.g., A.3.32–A.3.39 in ) exhibit superior inhibitory activity against fungal Complex II enzymes compared to chlorinated or methylated derivatives .

Fluorinated vs. Non-Fluorinated Analogues

Case Study: 2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid ()

- Structural Similarity : Contains a difluorophenyl group and difluoroacetic acid moiety.

- Comparison: The difluorophenyl group increases lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated phenylacetic acids. Trifluoroacetic acid derivatives (e.g., TFA anhydride in ) are more reactive in acylation reactions than acetic anhydride due to stronger electron-withdrawing effects .

Biological Activity

2-(Difluoromethyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which enhances their reactivity. The trifluoroacetic acid component is a strong, hydrophobic acid commonly utilized in organic synthesis and as a reagent in various chemical reactions. This compound is being investigated for its potential biological activities and interactions with biomolecules, making it of interest in medicinal chemistry and drug discovery.

The biological activity of 2-(difluoromethyl)azetidine is primarily attributed to its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in various chemical reactions, while the azetidine ring’s strain enhances its reactivity. These interactions can modulate biological pathways and chemical processes, potentially influencing pharmacological effects.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

- Anticancer Activity : Research indicates that azetidine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from azetidines have shown promising results against HT-29 colon cancer cells (IC50 = 9 nM) and MCF-7 breast cancer cells (IC50 = 17 nM) .

- Inflammatory Response Modulation : A class of azetidines has been developed as potent antagonists for the G-protein coupled receptor FFA2, which mediates inflammatory responses. These compounds demonstrated nanomolar potency and favorable pharmacokinetic properties, supporting their progression toward clinical use .

Comparative Biological Activity

| Compound | Cancer Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| 2-(Difluoromethyl)azetidine | HT-29 | 9 | Significant cytotoxicity observed |

| 2-(Difluoromethyl)azetidine | MCF-7 | 17 | Effective against breast cancer cells |

| Azetidine Derivative | HeLa | 0.63-0.85 μM | Good cytotoxicity against cervical cancer |

Case Study 1: Anticancer Properties

A study focused on the synthesis of monocyclic azetidinones highlighted the anticancer activity of certain derivatives. The findings revealed that specific azetidinone compounds exhibited high metabolic stability and significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Inflammation Modulation

In another study, azetidine derivatives were optimized to enhance their potency as FFA2 antagonists. These compounds were shown to inhibit neutrophil migration in vitro, suggesting their potential utility in treating inflammatory diseases .

Q & A

Basic: How can I optimize the synthesis of 2-(difluoromethyl)azetidine in the presence of TFA while minimizing side reactions?

Methodological Answer:

Synthetic optimization requires balancing TFA’s catalytic acidity with its potential to promote undesired side reactions (e.g., ring-opening of azetidines). A systematic approach involves:

- Reagent Stoichiometry: Adjust TFA molar ratios (e.g., 0.1–1.0 equiv.) to stabilize intermediates without over-acidifying the reaction medium .

- Temperature Control: Lower temperatures (0–25°C) can suppress decomposition pathways common in fluorinated heterocycles .

- Computational Screening: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify optimal TFA concentrations .

Basic: What analytical techniques are most effective for characterizing TFA-containing reaction mixtures without signal interference?

Methodological Answer:

TFA’s strong acidity and trifluoromethyl group complicate NMR and MS analyses. Mitigation strategies include:

- Deuterated Solvents: Use DMSO-d6 or CD3OD to shift residual proton signals away from key analyte regions .

- LC-MS with Ion Pairing: Employ volatile ion-pairing agents (e.g., ammonium formate) to enhance separation of TFA-adducted species .

- 19F NMR: Directly track fluorinated intermediates, leveraging TFA’s distinct −76 ppm 19F signal as an internal reference .

Advanced: How do I assess the environmental persistence of TFA and its derivatives in aqueous systems, and what methodologies detect trace degradation products?

Methodological Answer:

Environmental persistence studies require:

- Hydrolysis Kinetics: Monitor TFA stability under varying pH (2–12) and UV exposure using ion chromatography (IC) .

- Degradation Product Analysis: Deploy LC-HRMS to identify metabolites like difluoroacetic acid (DFA) or fluorinated aldehydes, referencing databases like NIST .

- Isotopic Tracing: Use 13C-labeled TFA to track mineralization pathways in simulated groundwater .

Advanced: What experimental strategies resolve contradictions in reported reaction yields when using TFA as a catalyst for azetidine functionalization?

Methodological Answer:

Yield discrepancies often stem from uncontrolled variables. Address them via:

- Reaction Profiling: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and side reactions in real time .

- DoE (Design of Experiments): Apply factorial designs to isolate critical factors (e.g., TFA purity, solvent polarity) .

- Cross-Validation: Compare results across multiple batches and instruments, ensuring TFA’s water content is <0.1% (Karl Fischer titration) .

Basic: How can I purify 2-(difluoromethyl)azetidine from TFA without inducing decomposition?

Methodological Answer:

Post-synthesis purification challenges include TFA’s high boiling point (72°C) and corrosivity. Recommended steps:

- Neutralization: Add a weak base (e.g., NaHCO3) to convert TFA to its sodium salt, followed by extraction with CH2Cl2 .

- Chromatography: Use silica gel pretreated with 1% Et3N to prevent acid-mediated degradation during flash chromatography .

- Distillation: For thermally stable products, employ short-path distillation under reduced pressure (<10 mmHg) .

Advanced: What mechanistic insights support the role of TFA in modulating the electronic effects of 2-(difluoromethyl)azetidine in organocatalysis?

Methodological Answer:

TFA’s dual role as a Brønsted acid and electron-withdrawing agent can be probed via:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated TFA (CF3CO2D) to assess proton transfer steps .

- DFT Calculations: Map electrostatic potential surfaces to quantify how TFA stabilizes transition states in azetidine ring-opening .

- In-situ NMR Titration: Monitor chemical shift changes in 19F or 1H spectra to identify acid-base interactions .

Advanced: How do I design toxicity assays for TFA and its azetidine derivatives in biomedical research contexts?

Methodological Answer:

Toxicity profiling requires tiered approaches:

- In Vitro Screening: Use human hepatocyte cultures (e.g., HepG2) to assess metabolic stability and cytotoxicity via MTT assays, accounting for TFA’s membrane permeability .

- Metabolite Identification: Apply HRMS/MS to detect fluorinated metabolites in cellular lysates .

- In Vivo Models: Conduct acute exposure studies in zebrafish embryos, tracking developmental abnormalities and LC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.